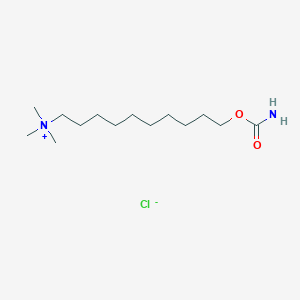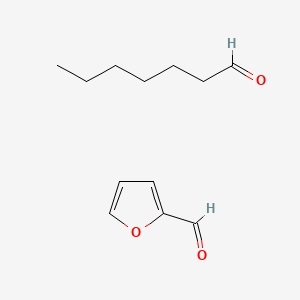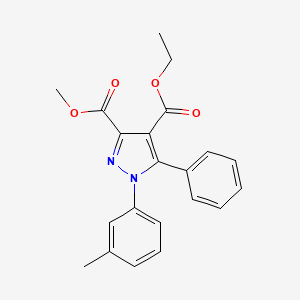
1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-methylphenyl)-5-phenyl-, Ethyl Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-methylphenyl)-5-phenyl-, Ethyl Methyl Ester is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of carboxylic acid groups at positions 3 and 4, a 3-methylphenyl group at position 1, and a phenyl group at position 5, with ethyl and methyl ester functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-methylphenyl)-5-phenyl-, Ethyl Methyl Ester typically involves multi-step organic reactions. One common method includes the cyclocondensation of appropriate hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions. The reaction conditions often involve refluxing the reactants in solvents like ethanol or methanol, followed by esterification using reagents such as ethyl chloroformate and methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-methylphenyl)-5-phenyl-, Ethyl Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or other substituted aromatic derivatives.
Applications De Recherche Scientifique
1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-methylphenyl)-5-phenyl-, Ethyl Methyl Ester has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-methylphenyl)-5-phenyl-, Ethyl Methyl Ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways and targets depend on the specific application and the biological system under study .
Comparaison Avec Des Composés Similaires
Similar Compounds
1h-pyrazole-3,5-dicarboxylic acid: Similar structure but with carboxylic acid groups at positions 3 and 5.
1-methyl-1h-pyrazole-5-carboxylic acid: Contains a methyl group at position 1 and a carboxylic acid group at position 5.
2h-pyrazole-3-carboxylic acid: Different nitrogen positioning and carboxylic acid group at position 3.
Uniqueness
1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-methylphenyl)-5-phenyl-, Ethyl Methyl Ester is unique due to its specific substitution pattern and ester functionalities, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
96722-67-7 |
|---|---|
Formule moléculaire |
C21H20N2O4 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
4-O-ethyl 3-O-methyl 1-(3-methylphenyl)-5-phenylpyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C21H20N2O4/c1-4-27-20(24)17-18(21(25)26-3)22-23(16-12-8-9-14(2)13-16)19(17)15-10-6-5-7-11-15/h5-13H,4H2,1-3H3 |
Clé InChI |
GBAUEJRLBSADNV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(N=C1C(=O)OC)C2=CC=CC(=C2)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


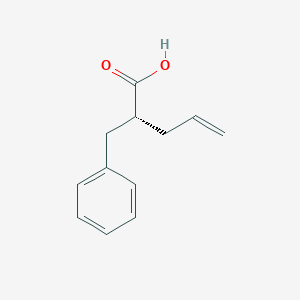
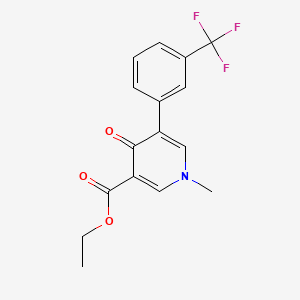

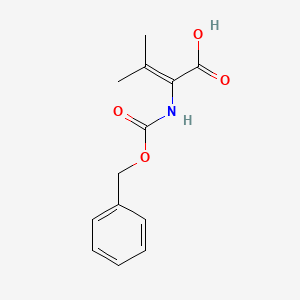

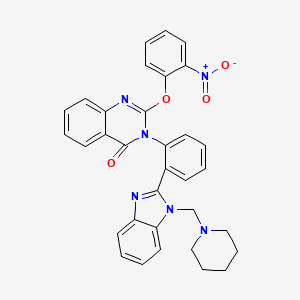

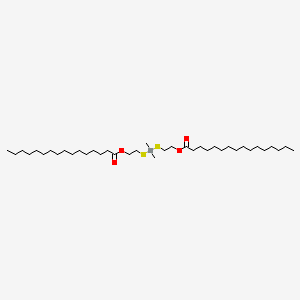
![6-[4-anthracen-9-yl-6-(6-cyanopyridin-2-yl)pyridin-2-yl]pyridine-2-carbonitrile](/img/structure/B13785158.png)

![Acetic acid, [3-(2-methoxy-5-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B13785160.png)
